molecular formula C9H13N5O B594959 C9H13N5O CAS No. 1263095-69-7

C9H13N5O

Cat. No.: B594959
CAS No.: 1263095-69-7
M. Wt: 207.237
InChI Key: FVRSUENORQHXNX-UHFFFAOYSA-N
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Description

. This compound belongs to the class of purines, which are heterocyclic aromatic organic compounds. Purines are significant in biochemistry as they are the building blocks of nucleic acids, such as DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethoxy-9-ethylpurin-6-amine involves several steps. One common method includes the reaction of ethylamine with a purine derivative under controlled conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process. The reaction is carried out at elevated temperatures to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-ethoxy-9-ethylpurin-6-amine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product . The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethoxy-9-ethylpurin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium; elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran; room temperature to slightly elevated temperatures.

    Substitution: Halides, amines; solvents like acetonitrile or dichloromethane; room temperature to reflux conditions.

Major Products Formed

Scientific Research Applications

N-ethoxy-9-ethylpurin-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex purine derivatives. It is also employed in studying reaction mechanisms and kinetics.

    Biology: Serves as a model compound for studying the interactions of purines with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities. It is also used in the development of new drugs targeting purine metabolism.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-ethoxy-9-ethylpurin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. In biological systems, it can inhibit or activate enzymes involved in purine metabolism, leading to altered cellular functions. The compound can also bind to nucleic acids, affecting their structure and function . These interactions are mediated through hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethoxy-9-ethylpurin-6-amine is unique due to its specific ethoxy and ethyl substitutions on the purine ring. These modifications confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from other purine derivatives .

Properties

IUPAC Name

2-[5-(1-ethylpyrazol-4-yl)-1,3,4-oxadiazol-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-2-14-6-7(5-11-14)9-13-12-8(15-9)3-4-10/h5-6H,2-4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRSUENORQHXNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NN=C(O2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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